molecular formula C16H20N4O2S2 B11453136 2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate CAS No. 847181-53-7

2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate

Cat. No.: B11453136
CAS No.: 847181-53-7
M. Wt: 364.5 g/mol
InChI Key: RJCXAJUDPOOXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate is a rationally designed, potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its core research value lies in its unique mechanism of action; the zinc-binding piperidine-1-carbodithioate moiety confers high affinity for the HDAC6 catalytic domain, while the tetrahydroquinazolinone scaffold contributes to selectivity. This selectivity is crucial for probing the non-histone substrates of HDAC6, such as α-tubulin, HSP90, and cortactin, without broadly affecting class I HDACs, which are associated with greater toxicity. By inhibiting HDAC6, this compound induces hyperacetylation of tubulin, disrupting microtubule dynamics and cell motility. This makes it a powerful chemical tool for investigating pathways in multiple myeloma, leukemia, and other cancers where HDAC6-mediated aggresome formation and protein degradation are critical for cell survival. Furthermore, due to HDAC6's role in tau pathology and neuroinflammation, this inhibitor is also highly relevant for research into neurodegenerative diseases like Alzheimer's . Its application extends to the study of cellular stress response mechanisms, immune synapse formation, and cilia disassembly, providing researchers with a versatile probe to dissect the multifaceted biological functions of HDAC6.

Properties

CAS No.

847181-53-7

Molecular Formula

C16H20N4O2S2

Molecular Weight

364.5 g/mol

IUPAC Name

[2-oxo-2-[(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)amino]ethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C16H20N4O2S2/c21-13-6-4-5-12-11(13)9-17-15(18-12)19-14(22)10-24-16(23)20-7-2-1-3-8-20/h9H,1-8,10H2,(H,17,18,19,22)

InChI Key

RJCXAJUDPOOXGM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)NC2=NC=C3C(=N2)CCCC3=O

solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Condition Analysis

ParameterOptimal RangeImpact on Yield
Temperature20–25°C (coupling step)>60% yield
SolventAnhydrous DMFPrevents hydrolysis
CatalystEDC/HOBtMinimizes racemization

Elevating temperatures during coupling above 30°C promotes carbodithioate decomposition, reducing yields to <50%.

Purification Techniques

  • Column Chromatography : Effective for intermediate purification but struggles with polar byproducts.

  • Recrystallization : Limited by the compound’s solubility in common solvents.

  • HPLC : Preferred for final purification, achieving >95% purity.

Recent Innovations

Advances in flow chemistry have enabled continuous synthesis of the tetrahydroquinazolinone core, reducing batch variability. Additionally, enzymatic coupling using lipases (e.g., Candida antarctica lipase B) in ionic liquids has been explored to enhance stereoselectivity, though yields remain suboptimal (40–45%) .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Tetrahydroquinazolinone Family

Compound A : 2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazolidine-1-carboxamide (CAS: 2034595-53-2)

  • Molecular Formula : C₁₇H₂₄N₆O₂
  • Molecular Weight : 344.4 g/mol
  • Key Features: Shares the tetrahydroquinazolinyl-piperidine backbone but replaces the carbodithioate group with an imidazolidine carboxamide.

Compound B : 2-R-5-oxo-5H-6-carbohydrazin-7-phenyl-1,3,4-thiadiazolo-[3,2-a]pyrimidine

  • Molecular Features: Contains a thiadiazolo-pyrimidine core instead of tetrahydroquinazolinone. Synthesized via hydrazine-mediated reactions in alcoholic solvents, yielding antimicrobial activity against Gram-positive bacteria and fungi .
  • Functional Groups : The carbohydrazine and thiadiazole groups contribute to its bioactivity, contrasting with the carbodithioate group in the target compound.

Piperidine-Based Analogues

Compound C : Imazamox (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid)

  • Key Features: A herbicide with a pyridinecarboxylic acid and imidazolinone group. While lacking the tetrahydroquinazolinone scaffold, its piperidine-like heterocycle and sulfur-free structure highlight how functional group variations influence agricultural vs. pharmacological applications .

Biological Activity

2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate is a complex chemical compound with significant potential in medicinal chemistry. Its unique structure, combining a quinazoline derivative with a piperidine ring and a carbodithioate group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H20_{20}N4_{4}O2_{2}S2_{2}, with a molecular weight of approximately 364.5 g/mol. The compound features:

  • Quinazoline moiety : Known for its anticancer and antimicrobial properties.
  • Piperidine ring : Enhances binding affinity to biological targets.
  • Carbodithioate group : Contributes to unique reactivity profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Formation of the quinazoline derivative : Synthesized through reactions involving 2-formyl-1,3-cyclohexanedione and various amines.
  • Coupling with piperidine : The quinazoline intermediate is then reacted with piperidine derivatives under controlled conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural features to 2-Oxo derivatives possess significant anticancer properties. The mechanism often involves inhibition of specific kinases that regulate cell proliferation. For instance:

CompoundActivityReference
Quinazoline derivativesAnticancer
Piperidine-based compoundsEnzyme inhibitors

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) in the range of 0.5–4 μg/mL against resistant strains of Mycobacterium tuberculosis .

The proposed mechanisms for the biological activity include:

  • Enzyme Inhibition : Interaction with kinases and other enzymes involved in cell signaling and proliferation.
  • Receptor Modulation : Binding to specific receptors that can alter cellular responses.

Case Studies

Recent studies have evaluated the biological activity of similar compounds:

  • Study on Piperidinothiosemicarbazones : This research highlighted the importance of structural modifications in enhancing tuberculostatic potency. Compounds were shown to exhibit MIC values as low as 0.5 μg/mL against resistant strains .
  • Anticancer Evaluation : A comparative analysis of various quinazoline derivatives indicated that modifications at specific positions significantly influenced their anticancer efficacy .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core followed by functionalization with the piperidine-1-carbodithioate moiety. Key steps include:

  • Condensation reactions using hydrazine derivatives under reflux conditions (e.g., ethanol or acetic acid as solvents at 78–100°C for 8–12 hours) .
  • Purification via recrystallization in ethyl acetate or ethanol mixtures to achieve yields >75% .
  • Optimization : Adjusting solvent polarity (e.g., glacial acetic acid for enhanced cyclization) and stoichiometric ratios of reagents (e.g., sodium acetate as a catalyst) to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify quinazolinone ring protons (δ 6.8–8.2 ppm) and piperidine carbodithioate signals (δ 2.5–3.5 ppm for CH2_2 groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1750 cm1^{-1} and thiocarbamate (C=S) bands near 1200 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. What safety protocols should be followed during experimental handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., acetic anhydride) .
  • Emergency Procedures : Immediate skin decontamination with water (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

  • Single-Crystal Preparation : Recrystallize the compound from ethyl acetate/ethanol (3:2) to obtain diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to capture high-resolution data.
  • Structural Refinement : Identify puckering in the tetrahydroquinazolinone ring (flattened boat conformation) and dihedral angles (e.g., 80.94° between fused rings) using software like SHELX .

Q. How should researchers address discrepancies in reported antimicrobial activity data?

Methodological Answer:

  • Standardized Assays : Replicate activity tests using the same microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution methods (MIC values in µg/mL) .
  • Control Variables : Account for solvent effects (e.g., DMSO vs. ethanol) on compound solubility and bioactivity .
  • Statistical Validation : Apply ANOVA or Tukey’s test to compare results across studies, ensuring p < 0.05 for significance .

Q. What strategies are effective for assessing chemical stability and degradation pathways?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks .
  • HPLC-MS Analysis : Monitor degradation products (e.g., hydrolyzed thiocarbamate or oxidized quinazolinone derivatives) using C18 columns and gradient elution (ACN/water + 0.1% formic acid) .

Q. How can residual solvents and purity be quantified to meet pharmacopeial standards?

Methodological Answer:

  • GC Headspace Analysis : Detect residual acetic acid or ethyl acetate using DB-624 columns and FID detection .
  • Pharmacopeial Compliance : Compare impurity profiles (e.g., <0.1% for ICH Class 3 solvents) with USP/EP guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.